2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
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Description
This compound is a derivative of acetamide, which is a solid substance . It contains a chlorobenzenesulfonamido group and a methoxyethyl group attached to the acetamide core . The compound is related to phenoxy acetamide and its derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a chlorobenzenesulfonamido group and a methoxyethyl group attached to an acetamide core . The presence of these functional groups may influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound’s reactivity could be influenced by the presence of the chlorobenzenesulfonamido and methoxyethyl groups. For instance, the chlorobenzenesulfonamido group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The compound is a solid substance . Its physical and chemical properties would be influenced by the presence of the chlorobenzenesulfonamido and methoxyethyl groups. For instance, these groups might influence the compound’s solubility, melting point, and reactivity.Mechanism of Action
Target of Action
The primary targets of 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites
Biochemical Pathways
The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This can lead to changes in pH balance within cells and tissues. The downstream effects of these changes are complex and depend on a variety of factors, including the specific cell type and physiological conditions.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with Carbonic Anhydrase 1 and 2 and the subsequent changes in the carbon dioxide hydration pathway . These effects can include changes in cellular pH balance, which can affect various cellular processes.
properties
IUPAC Name |
2-[4-[(2-chlorophenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-11-10-19-17(21)12-13-6-8-14(9-7-13)20-25(22,23)16-5-3-2-4-15(16)18/h2-9,20H,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYBVIDCGKCRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide |
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